2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis Approaches
Research demonstrates the utility of thiazolo[3,2-a]pyridines and related compounds in multicomponent synthesis approaches, offering efficient pathways to diverse heterocyclic compounds. For example, a study outlined an efficient one-pot multicomponent method to produce 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, showcasing their potential in creating compounds with promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Synthetic efforts have led to the creation of novel thiazolo[3,2-b][1,2,4]triazole derivatives and their evaluation for various biological activities. Some studies have focused on synthesizing and characterizing these compounds, assessing their antimicrobial (El‐Kazak & Ibrahim, 2013) and anti-inflammatory activities (Tozkoparan et al., 2000). These findings underscore the potential of thiazolo[3,2-b][1,2,4]triazoles in developing new therapeutic agents.
Antioxidant Properties and Oxidative Stress Management
Investigations into the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse models reveal their potential in managing peroxidative injuries. This suggests that certain condensed thiazolo-triazole compounds may contribute to controlling ethanol-induced oxidative stress selectively in organs (Aktay et al., 2005).
Insecticidal Applications
Further research explores the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal purposes, such as against the cotton leafworm, Spodoptera littoralis. This highlights the utility of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives in developing new agents for agricultural applications (Fadda et al., 2017).
Synthesis and Characterization for Antimicrobial Evaluation
The novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized and characterized for antimicrobial activity demonstrates the compound's role in creating new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Mechanism of Action
Target of Action
The compound “2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” contains several structural motifs common in bioactive molecules, such as the phenyl and pyrrolidinyl groups. These groups are often involved in interactions with biological targets such as enzymes or receptors .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many bioactive compounds act by modulating the activity of enzymes or receptors involved in critical cellular pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its size, charge, and hydrophobicity. These factors influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
2-ethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-2-13-18-17-21(19-13)16(22)15(23-17)14(20-10-6-7-11-20)12-8-4-3-5-9-12/h3-5,8-9,14,22H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBHGQWSQEIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.